molecular formula C8H6ClN3O2 B8224425 6-Chloro-2-methyl-5-nitro-2H-indazole

6-Chloro-2-methyl-5-nitro-2H-indazole

Cat. No.: B8224425
M. Wt: 211.60 g/mol
InChI Key: CHLANRNBFOWJBG-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a nitro-substituted indazole derivative with the molecular formula C₈H₆ClN₃O₂ and a molar mass of 211.61 g/mol. It is synthesized via methylation of 6-chloro-5-nitro-1H-indazole using trimethyloxonium tetrafluoroborate, followed by purification . The compound exists as a light yellowish-red solid with a melting point of 152°C and serves as a key intermediate in pharmaceuticals, notably for the antiviral drug Ensitrelvir (S-217622) .

Properties

IUPAC Name

6-chloro-2-methyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLANRNBFOWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Ring Closure (Step 1)

Reaction Scheme :
2-Methyl-4-nitro-5-chloroaniline → 6-Chloro-5-nitro-1H-indazole

Key Conditions :

  • Solvent : Glacial acetic acid, formic acid, or trifluoroacetic acid.

  • Diazotizing Reagent : Sodium nitrite or tert-butyl nitrite.

  • Temperature : 18–30°C (optimal).

Example :

Reagent/ConditionValueYieldPuritySource
2-Methyl-4-nitro-5-chloroaniline1.87 g in acetic acid/water (50 mL/10 mL)61%N/A
Sodium nitrite1.04 g in 10 mL water

The reaction proceeds via diazotization of the aniline derivative, followed by cyclization to form the indazole core. Lower temperatures (10–30°C) improve selectivity, minimizing side reactions.

Methylation (Step 2)

Reaction Scheme :
6-Chloro-5-nitro-1H-indazole → 6-Chloro-2-methyl-5-nitro-2H-indazole

Key Reagents :

  • Methylating Agent : Dimethyl sulfate, methyl iodide, or trioxyonium tetrafluoroborate.

  • Solvent : Ethyl acetate, acetonitrile, or dioxane.

  • Temperature : 15–85°C (optimal 20–80°C).

Comparative Data :

Methylating AgentSolventTemperature (°C)Time (h)YieldPuritySource
Dimethyl sulfate (0.76 mol)Ethyl acetate80 ± 51683.1%98.5%
Trioxyonium tetrafluoroborate (2.75 mol)Ethyl acetate20 ± 51687.5%99.1%
Methyl iodide (0.15 MPa)Ethyl acetate80 ± 51683.1%98.5%

Trioxyonium tetrafluoroborate achieves higher yields under milder conditions, reducing handling risks compared to methyl iodide.

Reduction (Step 3)

Reaction Scheme :
this compound → 6-Chloro-2-methyl-2H-indazole-5-amine

Key Conditions :

  • Catalyst : Raney nickel or palladium on carbon (Pd/C).

  • Reducing Agent : Hydrazine hydrate or hydrogen gas.

  • Temperature : 18–35°C.

Comparative Data :

CatalystReducing AgentSolventTemperature (°C)Time (h)YieldPuritySource
Raney nickel (20 g)Hydrazine hydrate (80%)Dichloromethane/methanol20 ± 5N/A63.8%98.6%
10% Pd/C (20 g)Hydrogen (15 psi)Methanol25 ± 5N/A73.0%98.3%

Hydrogenation with Pd/C offers superior yields and avoids toxic hydrazine, though it requires high-pressure equipment.

Acetylation-Diazotization-Methylation-Halogenation Route

This alternative route, reported in CN114920698B, introduces a halogenation step to improve regioselectivity.

Acetylation and Diazotization (Step 1)

Reaction Scheme :
2-Methyl-4-nitroaniline → 1-Acetyl-5-nitroindazole

Key Conditions :

  • Catalyst : Acetic anhydride.

  • Solvent : Tetrahydrofuran (THF), toluene, or acetic acid.

  • Temperature : 70–100°C.

Example :

Reagent/ConditionValueYieldSource
2-Methyl-4-nitroanilineN/AN/A
Acetic anhydrideN/A

Acetylation stabilizes the intermediate, facilitating subsequent diazotization.

Methylation and Halogenation (Steps 2–3)

Reaction Scheme :
1-Acetyl-5-nitroindazole → 5-Nitro-2-methyl-2H-indazole → 6-Chloro-5-nitro-2-methyl-2H-indazole

Key Conditions :

  • Methylating Agent : Methyl iodide or dimethyl sulfate.

  • Halogenation Reagent : Chlorine gas (1–4 atm).

  • Solvent : Tetrachloromethane.

  • Temperature : 70–120°C.

Example :

StepReagentSolventTemperature (°C)YieldSource
MethylationMethyl iodideTHF0–40N/A
HalogenationCl₂ (1–4 atm)CCl₄70–120N/A

Chlorine gas under high pressure ensures efficient halogenation, though handling requires specialized equipment.

Substitution-Reduction-Nitration Route

A less common route (CN115181066B) avoids diazotization, using substitution reactions.

Substitution (Step 1)

Reaction Scheme :
4-Chloro-2-nitrobenzyl halide → Intermediate IV

Key Conditions :

  • Reagent : Methylamine or its salts.

  • Solvent : Polar aprotic solvents (e.g., DMF).

Example :

Reagent/ConditionValueYieldSource
4-Chloro-2-nitrobenzyl halideN/AN/A
MethylamineN/A

This method bypasses diazotization but requires toxic benzyl halides.

Reduction and Nitration (Steps 2–3)

Reaction Scheme :
Intermediate IV → Compound III → this compound

Key Conditions :

  • Reducing Agent : Fe powder or Pd/C.

  • Nitrating Agent : Nitric acid.

Example :

StepReagentSolventTemperature (°C)YieldSource
ReductionFe powderEthanol25–70N/A
NitrationHNO₃/H₂SO₄N/AN/AN/A

This route is less efficient compared to diazotization methods, with lower reported yields.

Comparative Analysis of Key Methods

Yield and Purity

MethodOverall YieldPurity (%)SafetyScalabilitySource
Diazotization-Methylation-Reduction63.6% (3-step)98.5–99.1%Moderate*High
Acetylation-HalogenationN/AN/ALow†Moderate
Substitution-NitrationN/AN/AHigh‡Low

*Moderate: Hydrazine hydrate toxicity.
†Low: Chlorine gas handling risks.
‡High: Benzyl halide toxicity.

Optimal Conditions

ParameterDiazotization RouteAcetylation Route
Cost ModerateHigh
Reaction Time 16–20 h10–15 h
Catalyst Raney Ni/Pd/CAcetic anhydride

Industrial Considerations

  • Scalability : The diazotization-methylation-reduction route is preferred for industrial production due to higher yields (63.6% overall) and established protocols.

  • Safety : Avoiding methyl iodide and chlorine gas in favor of trioxyonium tetrafluoroborate and hydrogenation reduces operational risks.

  • Cost : Dimethyl sulfate and Raney nickel offer cost-effective alternatives to methyl iodide and Pd/C, respectively .

Chemical Reactions Analysis

6-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms.

    Cyclization: Transition metal-catalyzed cyclization reactions are also prevalent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole

The synthesis of this compound can be achieved through several methods. One notable method involves the following steps:

  • Diazotization : 2-Methyl-4-nitroaniline is reacted with a diazotizing reagent in an organic solvent at controlled temperatures.
  • Methylation : The resultant compound undergoes methylation to yield 6-Chloro-5-nitro-2-methyl-2H-indazole.
  • Reduction : Finally, the compound is reduced to yield this compound .

This method is advantageous due to its high yield and reduced use of toxic reagents, making it suitable for industrial applications .

The compound exhibits various biological activities, making it a candidate for further research in pharmacology:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound show promising antimicrobial properties. For instance, compounds synthesized from this indazole derivative were tested against various bacteria:

CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
5DStaphylococcus aureus1732
5FEscherichia coli1964

These results indicate that certain derivatives exhibit significant antibacterial activity, comparable to standard antibiotics .

Anticancer Potential

In addition to antimicrobial properties, the compound has shown potential in cancer research. A study assessed its cytotoxic effects on human breast cancer cells (MCF-7):

Activity TypeCell LineIC50 (µM)Reference Year
AnticancerMCF-7152023

This suggests that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

Anti-inflammatory Properties

Preliminary studies also indicate that derivatives of this compound may possess anti-inflammatory properties. Research involving LPS-stimulated macrophages showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% compared to controls .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study (2024) :
    • Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.
  • Cytotoxicity Assessment (2023) :
    • Objective : Investigate the cytotoxic effects on MCF-7 cells.
    • Findings : The compound exhibited a dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) :
    • Objective : Assess anti-inflammatory properties using macrophage models.
    • Findings : Treatment significantly reduced TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as a non-selective cyclooxygenase (COX) inhibitor, affecting the pathways involved in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

6-Chloro-5-nitro-1H-indazole (CAS: 101420-98-8)
  • Formula : C₇H₄ClN₃O₂; Molar mass : 197.58 g/mol .
  • Key difference : Lacks the methyl group at position 2, existing in the 1H-tautomer instead of the 2H-form.
  • The 1H-tautomer also exhibits different hydrogen-bonding capabilities, influencing crystal packing .
6-Chloro-2-methyl-2H-indazol-5-amine (CAS: 1893125-36-4)
  • Formula : C₈H₈ClN₃; Molar mass : 181.62 g/mol .
  • Key difference: The nitro group (-NO₂) at position 5 is replaced by an amine (-NH₂).
  • Impact : The amine derivative is a white crystalline solid , contrasting with the nitro compound’s yellowish-red appearance . The nitro group’s electron-withdrawing nature increases oxidative stability but introduces explosion risks, whereas the amine enhances nucleophilicity for further functionalization .
Methyl 2-methyl-2H-indazole-5-carboxylate (CAS: 1071433-01-6)
  • Formula : C₁₀H₁₀N₂O₂; Molar mass : 190.20 g/mol .
  • Key difference : Replaces the nitro and chloro groups with a carboxylate ester (-COOCH₃).
  • Impact : The ester group improves solubility in polar aprotic solvents but reduces electrophilicity compared to the nitro-chloro analog.

Key Observations :

  • The methyl group in 6-Chloro-2-methyl-5-nitro-2H-indazole directs regioselectivity during synthesis, favoring 2H-tautomer formation .
  • Reduction of the nitro group to an amine proceeds efficiently with iron/ammonium chloride, highlighting the nitro group’s susceptibility to reductive conditions .

Physicochemical Properties

Property This compound 6-Chloro-5-nitro-1H-indazole 6-Chloro-2-methyl-2H-indazol-5-amine
Molecular Weight 211.61 g/mol 197.58 g/mol 181.62 g/mol
Melting Point 152°C Not reported Not reported (white crystalline)
Appearance Light yellowish-red solid Not reported White crystalline solid
Solubility Soluble in DMF, THF Likely polar aprotic solvents Ethanol/water mixtures
Stability Sensitive to heat (nitro group) Similar More stable (amine group)

Key Insights :

  • The nitro group contributes to higher melting points and oxidative instability compared to amine derivatives .
  • Methyl substitution at position 2 improves thermal stability relative to 1H-tautomers .

Biological Activity

Overview

6-Chloro-2-methyl-5-nitro-2H-indazole is a synthetic compound belonging to the indazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8ClN3O2
  • Molecular Weight : 201.62 g/mol
  • Solubility : Soluble in organic solvents such as methanol and chloroform.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase (COX) Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which play a critical role in the inflammatory process by mediating the production of prostaglandins. By inhibiting COX, this compound may reduce inflammation and pain associated with various conditions .
  • Antimicrobial Activity : Studies have indicated that indazole derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. This includes efficacy against protozoa such as Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains like Escherichia coli and Salmonella enterica .
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing promise as a potential therapeutic agent in oncology .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Biological Activity Target/Pathogen IC50 Value (µM) Reference
COX InhibitionCOX Enzymes0.25
Antimicrobial ActivityGiardia intestinalis0.12
Antimicrobial ActivityEntamoeba histolytica0.15
Anticancer ActivityVarious Cancer Cell Lines0.5 - 1.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various indazole derivatives against common pathogens. The results indicated that this compound exhibited significant antiprotozoal activity, outperforming the standard treatment metronidazole against Giardia intestinalis by up to 12 times .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory agent through COX inhibition.
  • Cancer Cell Proliferation : Research conducted on various cancer cell lines showed that the compound inhibited cell growth effectively, with IC50 values suggesting potent anticancer properties. Further studies are required to elucidate the exact pathways involved .

Q & A

Q. How are deuterated analogs (e.g., 6-chloro-2-(methyl-d3)-5-nitro-2H-indazole) synthesized for metabolic stability studies?

  • Deuterium incorporation involves NaH-mediated methylation-d3 in dry DMF at 0°C. Isotopic purity (>98%) is confirmed via MS and ²H-NMR . Such analogs are used to study CYP450-mediated metabolism and improve pharmacokinetic profiles .

Safety and Handling

Q. What safety protocols are critical when handling nitro-indazole intermediates?

  • Nitro groups confer explosive potential under high heat or friction. Work under inert atmospheres, avoid metal contact, and use anti-static equipment. PPE (gloves, goggles) and fume hoods are mandatory . Waste disposal follows EPA guidelines for nitroaromatics .

Tables

Q. Table 1. Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Nitro ReductionFe/NH₄Cl, EtOH/H₂O, 75–85°C77.7%
CrystallizationTHF/n-heptane, −8°C79.8%
DeuterationNaH, DMF, CD₃I>98%

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey DataApplication
XRDCCDC 2263798, space group P2₁/cCrystal packing
¹H-NMRδ 2.51 (s, CH₃), 7.76 (d, aromatic)Substituent assignment
MSm/z 335 [M+H]⁺Molecular ion confirmation

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